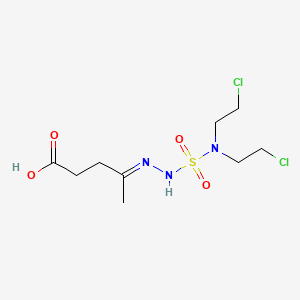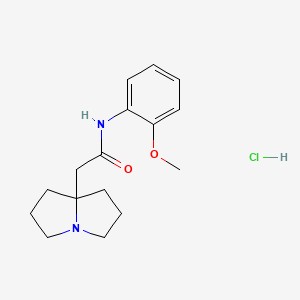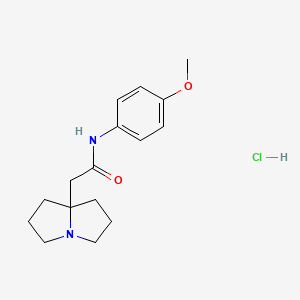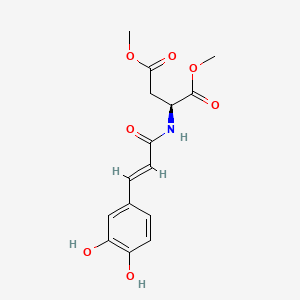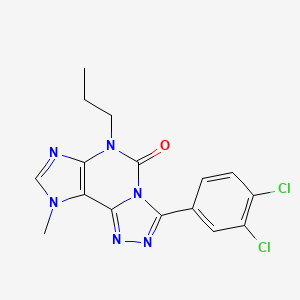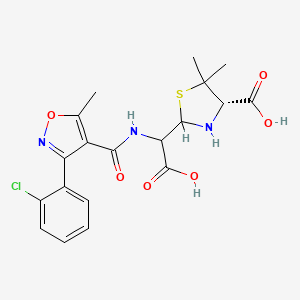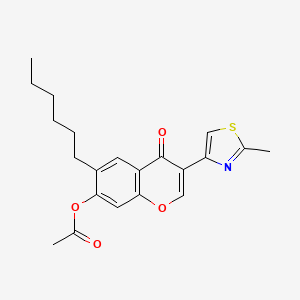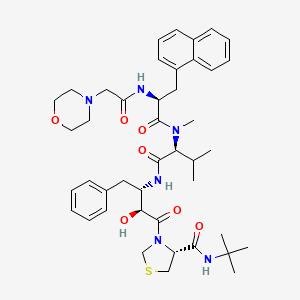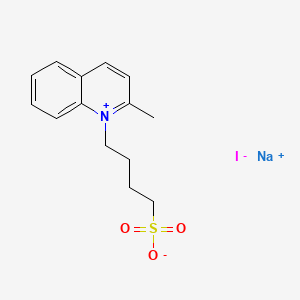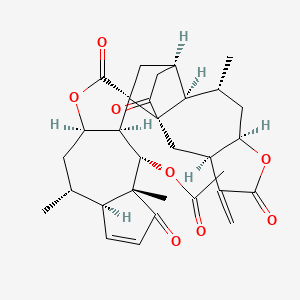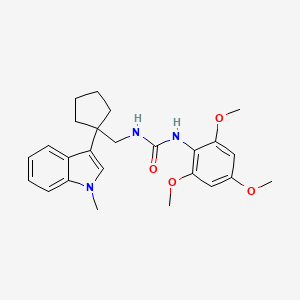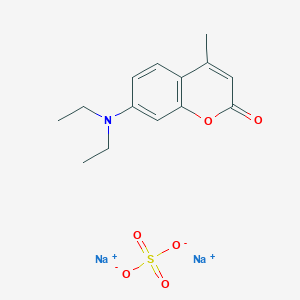
C.I. Fluorescent Brightener 61
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is used as a fluorescent whitening agent in various applications, including paper, cotton fibers, amino plastics, and nylon textiles. Its primary purpose is to enhance the brightness and whiteness of materials.
C.I. Fluorescent Brightener 61: .
Preparation Methods
Industrial Production: Industrial production methods typically involve large-scale synthesis, but specific details remain proprietary.
Chemical Reactions Analysis
Reactions: Fluorescent Brightener 61 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The major products formed during these reactions are derivatives of Fluorescent Brightener 61, contributing to its fluorescent properties.
Scientific Research Applications
Chemistry: Used as a fluorescent probe for studying molecular interactions, binding sites, and conformational changes.
Biology: Applied in fluorescence microscopy to visualize cell structures, membranes, and organelles.
Medicine: Used in diagnostic assays and imaging techniques.
Industry: Enhances the appearance of textiles, paper, and plastics.
Mechanism of Action
- Fluorescent Brightener 61 works by absorbing ultraviolet (UV) light and re-emitting it as visible light. It binds to specific cellular components, such as cellulose in paper or cell walls, resulting in increased brightness.
- The exact molecular targets and pathways involved are still an active area of research.
Comparison with Similar Compounds
- Fluorescent Brightener 61 is related to other compounds, such as Fluorescent Brightener 71 (CAS: 16090-02-1) and C.I. Fluorescent Brightener 224 (CAS: 154999-61-8) .
- Its uniqueness lies in its specific chemical structure and applications.
Remember that while Fluorescent Brightener 61 has widespread use, proprietary information may limit our access to detailed industrial processes
Properties
CAS No. |
8066-05-5 |
|---|---|
Molecular Formula |
C14H17NNa2O6S |
Molecular Weight |
373.33 g/mol |
IUPAC Name |
disodium;7-(diethylamino)-4-methylchromen-2-one;sulfate |
InChI |
InChI=1S/C14H17NO2.2Na.H2O4S/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11;;;1-5(2,3)4/h6-9H,4-5H2,1-3H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChI Key |
VCVLWUCCHFGCRM-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


